2-Fenilquinazolin-4-amina

Descripción general

Descripción

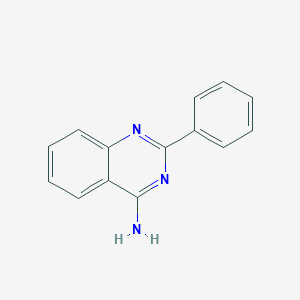

2-Phenylquinazolin-4-amine is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has a quinazoline ring structure with a phenyl group attached to the 2-position of the ring. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of 2-Phenylquinazolin-4-amine.

Aplicaciones Científicas De Investigación

Superar la resistencia a la quimioterapia

2-Fenilquinazolin-4-amina: se ha identificado como un inhibidor selectivo de citocromo P450 1B1 (CYP1B1), que se sabe que contribuye a la inactivación metabólica de los quimioterapéuticos . Al inhibir CYP1B1, estos compuestos pueden revertir potencialmente la resistencia a los medicamentos, particularmente en los casos en que se observa resistencia al paclitaxel en las células A549 .

Mejora de la solubilidad de los agentes quimioterapéuticos

El diseño y la síntesis de derivados de This compound han llevado a compuestos con mejor solubilidad en agua . Esta mejora puede ayudar significativamente en la formulación de agentes quimioterapéuticos más efectivos y fáciles de administrar.

Inhibición de la migración e invasión celular

Ciertos derivados de This compound han demostrado la capacidad de inhibir la migración e invasión de células tumorales . Esta propiedad es crucial para prevenir la metástasis, que es la propagación del cáncer de una parte del cuerpo a otra.

Inducción de enzimas citoprotectoras

Los compuestos derivados de This compound han demostrado inducir la actividad de NAD(P)H quinona oxidorreductasa 1 (NQO1) . NQO1 es una enzima citoprotectora que desempeña un papel en la desintoxicación de quinonas reactivas, protegiendo así las células del estrés oxidativo y el daño.

Desarrollo de sondas radiactivas

La investigación también ha explorado el uso de derivados de This compound en experimentos de etiquetado con radioyodo. Estos estudios resaltan el potencial de tales compuestos para servir como sondas radiactivas para fines de imagen y diagnóstico .

Orientación al receptor del factor de crecimiento epidérmico (EGFR)

This compound: y sus derivados se han investigado por sus efectos inhibitorios sobre la quinasa del receptor del factor de crecimiento epidérmico (EGFR) . EGFR a menudo se sobreexpresa en varios cánceres, y su inhibición es un objetivo clave en la terapia contra el cáncer.

Mecanismo De Acción

Target of Action

The primary target of 2-Phenylquinazolin-4-amine is NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is a cytosolic enzyme that catalyzes the obligatory two-electron reduction of many endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . Another target is Cytochrome P450 1B1 (CYP1B1) , which contributes to the metabolic inactivation of chemotherapeutics when overexpressed in tumor cells .

Mode of Action

2-Phenylquinazolin-4-amine interacts with its targets by inducing the cytoprotective enzyme NQO1 . It also inhibits CYP1B1, thereby preventing the metabolic inactivation of chemotherapeutics .

Biochemical Pathways

The compound affects the NQO1 pathway, leading to the reduction of many endogenous and environmental quinones . This results in the metabolism of reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms . In the case of CYP1B1, the compound prevents the metabolic inactivation of chemotherapeutics, which can help in reversing drug resistance .

Pharmacokinetics

It has been observed that the compound demonstrates improved water solubility , which can potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 2-Phenylquinazolin-4-amine’s action include the induction of NQO1, leading to the metabolism of reactive quinones to less reactive forms . It also inhibits CYP1B1, reducing the metabolic inactivation of chemotherapeutics and potentially reversing drug resistance .

Action Environment

It is known that the compound’s activity can be concentration-dependent .

Direcciones Futuras

The future directions of 2-Phenylquinazolin-4-amine research could involve the development of more accurate, interpretable QSAR models for a series of N-phenylquinazolin-4-amine inhibitors of epidermal growth factor receptor (EGFR) kinase . This could facilitate structure-guided optimization of protein kinase inhibitors .

Análisis Bioquímico

Biochemical Properties

2-Phenylquinazolin-4-amine has been identified as a potent inducer of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme catalyzes the two-electron reduction of various endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . The interaction between 2-Phenylquinazolin-4-amine and NQO1 suggests that this compound may play a significant role in detoxification processes, as NQO1 is known to metabolize reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms .

Cellular Effects

The effects of 2-Phenylquinazolin-4-amine on cellular processes are primarily related to its interaction with NQO1 . By inducing NQO1, 2-Phenylquinazolin-4-amine can influence cell function by promoting the detoxification of reactive quinones, potentially protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of 2-Phenylquinazolin-4-amine involves its interaction with NQO1 . This compound has been found to induce NQO1 in a concentration-dependent manner, suggesting that it may bind to this enzyme and enhance its activity

Metabolic Pathways

2-Phenylquinazolin-4-amine is involved in the metabolic pathway of NQO1 . This enzyme uses either NADH or NADPH as hydride donors in the reduction of quinones

Propiedades

IUPAC Name |

2-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEMTZOWFJHGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459820 | |

| Record name | 2-Phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-44-2 | |

| Record name | 2-Phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Phenylquinazolin-4-amine derivatives have been shown to exert their biological effects through various mechanisms. For instance, some derivatives act as non-nucleoside inhibitors of bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp) []. These inhibitors bind to a pocket located in the fingers and thumb domains of the enzyme, distinct from the binding site of other known inhibitors like thiosemicarbazone []. This interaction ultimately disrupts viral replication. Another study demonstrated that certain 2-phenylquinazolin-4-amine derivatives can induce NAD(P)H:quinone oxidoreductase 1 (NQO1) activity in murine cells by potentially inhibiting the Keap1–Nrf2 protein–protein interaction []. This inhibition leads to Nrf2 accumulation and increased NQO1 gene expression, potentially offering protection against reactive oxygen species (ROS) [].

A: While specific spectroscopic data isn't available in the provided abstracts, the molecular formula of 2-phenylquinazolin-4-amine is C14H11N3, and its molecular weight is 221.26 g/mol. The structure consists of a quinazoline ring system with a phenyl substituent at the 2-position and an amine group at the 4-position. Structural characterization of derivatives is often performed using techniques like 1H NMR, 13C NMR, IR, mass spectrometry, and X-ray crystallography [, , ].

A: Research indicates that modifications to the 2-phenylquinazolin-4-amine scaffold significantly impact its biological activity. For example, introducing a carborane cage as a phenyl mimic in the structure resulted in enhanced cytotoxicity, inhibition of the human ABCG2 transporter, and reversal of BCRP-mediated mitoxantrone resistance in cancer cells compared to organic analogues []. Furthermore, studies exploring 2-phenylquinazolin-4-amine derivatives as BVDV inhibitors revealed that substitutions on the amine group at the 4-position, particularly with piperazine rings, significantly improved antiviral activity and selectivity index [, ]. These findings suggest that systematic modifications of the 2-phenylquinazolin-4-amine core can be employed to fine-tune its biological properties.

A: Molecular docking studies have been employed to investigate the interaction of 2-phenylquinazolin-4-amine derivatives with their biological targets. For instance, docking studies revealed that certain derivatives could potentially inhibit the Keap1–Nrf2 protein–protein interaction by binding to the Keap1–Nrf2-binding domain []. Additionally, in the development of BVDV inhibitors, molecular modeling elucidated the binding mode of active 2-phenylquinazolin-4-amine derivatives within a pocket in the fingers and thumb domains of the viral RdRp []. These computational approaches provide valuable insights into the binding interactions and molecular mechanisms underlying the observed biological activities.

A: Yes, several synthetic routes have been developed for 2-phenylquinazolin-4-amines. A particularly efficient method involves a Fe/Cu relay-catalyzed domino reaction []. This strategy utilizes readily available starting materials like ortho-halogenated benzonitriles, aldehydes, and sodium azide to construct the quinazoline core through a sequence of iron-mediated [3 + 2] cycloaddition, copper-catalyzed SNAr, reduction, cyclization, oxidation, and copper-catalyzed denitrogenation reactions []. Another approach utilizes a one-pot synthesis via cyanation followed by rearrangement of ortho-substituted 2-halo-N-arylbenzamides []. This method allows for the synthesis of diverse 2-phenylquinazoline derivatives, including 2-phenylquinazolin-4-amine, by adjusting the reaction solvent [].

A: While the provided abstracts lack specific details about the stability and formulation of 2-phenylquinazolin-4-amine itself, some studies on its derivatives offer relevant information. Research on 2-phenylquinazolin-4-amine derivatives as BVDV inhibitors examined their stability in biological media []. Specifically, one promising compound exhibited favorable solubility in different media and high stability in murine and bovine plasma, indicating its potential for further development [].

A: While not explicitly mentioned for the parent compound, various analytical techniques are used to characterize and quantify 2-phenylquinazolin-4-amine derivatives. These include NMR spectroscopy (1H NMR and 13C NMR), IR spectroscopy, and mass spectrometry [, , ]. Additionally, X-ray crystallography can be used to determine the three-dimensional structure of synthesized compounds [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)